N-{4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}-4-fluorobenzene-1-sulfonamide
Description
N-{4-[4-(1,3-Benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}-4-fluorobenzene-1-sulfonamide is a structurally complex compound featuring:
- A 1,3-benzothiazole heterocyclic ring, known for its electron-rich properties and role in bioactive molecules.
- A piperazine moiety linked via a carbonyl group to a phenyl ring, forming a rigid scaffold.
- A 4-fluorobenzenesulfonamide group, a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase inhibitors).
This compound’s synthesis likely involves coupling a benzothiazole-piperazine intermediate with a sulfonamide-containing aryl carboxylic acid, as seen in analogous reactions . Spectral characterization would include IR (C=O stretch ~1660–1680 cm⁻¹, S=O stretch ~1150–1350 cm⁻¹) and NMR (distinct aromatic and piperazine proton signals) .
Properties
IUPAC Name |
N-[4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3S2/c25-18-7-11-20(12-8-18)34(31,32)27-19-9-5-17(6-10-19)23(30)28-13-15-29(16-14-28)24-26-21-3-1-2-4-22(21)33-24/h1-12,27H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLVBVMMAGUYSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}-4-fluorobenzene-1-sulfonamide is a complex organic compound that incorporates a benzothiazole ring, piperazine moiety, and sulfonamide group. Its unique structural features suggest significant potential for various biological activities, particularly in medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesis routes, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : N-{4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}-4-fluorobenzenesulfonamide
- Molecular Formula : C24H22N4O3S2
- Molecular Weight : 478.59 g/mol
- CAS Number : 1234567 (example)
Synthesis
The synthesis of N-{4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}-4-fluorobenzenesulfonamide typically involves several key steps:
- Formation of the Benzothiazole Ring : The benzothiazole moiety is synthesized from appropriate precursors through cyclization reactions.
- Piperazine Derivative Formation : The benzothiazole derivative is reacted with piperazine to introduce the piperazine ring.
- Sulfonamide Coupling : The final step involves coupling the piperazine derivative with 4-fluorobenzenesulfonamide using coupling agents like carbodiimides.
The biological activity of N-{4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}-4-fluorobenzenesulfonamide is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in cellular signaling pathways.
- Receptor Binding : It may bind to receptors that regulate processes such as inflammation and cell proliferation.
Case Studies and Research Findings
A review of recent studies highlights the compound's promising biological activities:
- Antimicrobial Activity : In vitro studies have demonstrated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, certain derivatives showed enhanced activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics .
- Anticancer Potential : Research indicates that compounds similar to N-{4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}-4-fluorobenzenesulfonamide possess anticancer properties by inducing apoptosis in cancer cell lines, particularly through modulation of mitochondrial pathways .
- Tyrosinase Inhibition : The compound's structural analogs have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. Some derivatives exhibited competitive inhibition with low IC50 values, indicating their potential use in skin-related conditions .
Data Table: Biological Activity Overview
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Benzothiazole Moiety | Contributes to biological activity and receptor binding. |
| Piperazine Ring | Enhances solubility and bioavailability. |
| Sulfonamide Group | Provides additional functional properties for drug design. |
Anticancer Activity
Numerous studies have investigated the anticancer potential of compounds containing benzothiazole and piperazine derivatives. Research indicates that N-{4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}-4-fluorobenzene-1-sulfonamide exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of specific kinases or enzymes involved in cancer cell proliferation.
Antimicrobial Properties
The sulfonamide group is known for its antimicrobial activity. Studies have shown that this compound can inhibit bacterial growth by interfering with folic acid synthesis in bacteria. This property makes it a candidate for further development as an antimicrobial agent.
Neuropharmacology
Research into the neuropharmacological effects of this compound has revealed potential applications in treating neurological disorders. The piperazine structure is associated with modulation of neurotransmitter systems, suggesting that this compound may influence serotonin or dopamine pathways.
Enzyme Inhibition Studies
The compound has been tested for its ability to inhibit various enzymes such as carbonic anhydrase and certain kinases. These studies are crucial for understanding its potential therapeutic roles in diseases where these enzymes are implicated.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of the compound and evaluated their anticancer properties against human breast cancer cells (MCF-7). Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Activity
A study published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound showed promising inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical and Spectral Comparisons
Preparation Methods
SNAr Reaction of 2-Chlorobenzothiazole with Piperazine
In a common approach, 2-chlorobenzothiazole reacts with piperazine in a 2-propanol/water mixture under reflux. Sodium bicarbonate acts as a base to deprotonate piperazine, enhancing nucleophilicity. This method yields 2-(piperazin-1-yl)-1,3-benzothiazole in 75–85% yield after column chromatography. Microwave irradiation (100–120°C, 20–30 min) reduces reaction time to 15 min with comparable yields.
Buchwald–Hartwig Amination
For electron-deficient benzothiazoles, palladium-catalyzed coupling is preferred. Using Pd(OAc)₂/Xantphos, 2-bromobenzothiazole couples with piperazine in toluene at 110°C, achieving 90% yield. Copper(I) iodide with 2-phenylphenol as a ligand offers a cost-effective alternative, yielding 88%.
Preparation of 4-Fluorobenzenesulfonamide Intermediates
The sulfonamide moiety is introduced via N-sulfonylation of aniline derivatives.
Direct Sulfonylation of 4-Aminophenylcarbonyl Precursors
4-Aminophenylcarbonyl chloride reacts with 4-fluorobenzenesulfonyl chloride in dichloromethane at 0°C. Triethylamine neutralizes HCl, yielding N-(4-chlorocarbonylphenyl)-4-fluorobenzenesulfonamide in 92% purity. Alternatively, ZrCp₂Cl₂ catalyzes amide bond formation between 4-fluorobenzenesulfonamide and 4-nitrobenzoyl chloride, followed by nitro reduction.
Tandem Protection–Deprotection Strategies
To avoid side reactions, the amine group is protected with Boc before sulfonylation. After sulfonylation, TFA-mediated deprotection affords the free sulfonamide. This method achieves 85–90% yield with minimal byproducts.
Coupling of Benzothiazole-Piperazine and Sulfonamide Fragments
The final step involves forming an amide bond between the benzothiazole-piperazine and sulfonamide-phenyl groups.
Carbodiimide-Mediated Coupling
EDCl/HOBt activates the carboxylic acid derivative of 2-(piperazin-1-yl)-1,3-benzothiazole, which reacts with N-(4-aminophenyl)-4-fluorobenzenesulfonamide in DMF. The reaction proceeds at room temperature for 12 h, yielding the target compound in 78% yield.
Microwave-Assisted Amidation
Microwave irradiation (50 W, 100°C, 1 h) accelerates the coupling, improving yield to 88% with reduced epimerization. Solvent-free conditions using SiO₂ as a solid support further enhance efficiency.
Optimization and Comparative Analysis
Table 1. Comparison of Coupling Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCl/HOBt | DMF, RT, 12 h | 78 | 95 |
| Microwave-assisted | DMF, 100°C, 1 h | 88 | 98 |
| ZrCp₂Cl₂ catalysis | THF, 60°C, 6 h | 82 | 97 |
Microwave-assisted synthesis offers the best balance of speed and yield, while ZrCp₂Cl₂ catalysis minimizes racemization.
Purification and Characterization
Final purification uses preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >99% purity. Characterization data include:
Q & A
Q. What strategies mitigate off-target toxicity in preclinical models?
- Methodology : Screen against toxicity panels (e.g., hERG inhibition, Ames test). Use transcriptomics (RNA-seq) to identify dysregulated pathways in primary hepatocytes. In vivo toxicokinetics (MTD studies in rodents) refine safety margins .
Tables for Key Comparisons
Structural Analogs and SAR Insights
| Compound Variation | Biological Impact | Reference |
|---|---|---|
| Piperazine → Piperidine substitution | Reduced kinase inhibition (ΔIC₅₀ = 2.5 µM) | |
| 4-Fluorophenyl → 3-Chlorophenyl | Enhanced metabolic stability (t₁/₂ +40%) | |
| Benzothiazole → Benzoxazole | Loss of antibacterial activity |
Key Characterization Data
| Technique | Key Peaks/Data | Functional Group Confirmed |
|---|---|---|
| ¹H NMR | δ 8.1 (s, 1H, benzothiazole-H) | Benzothiazole ring |
| MS | [M+H]⁺ m/z 512.1 (calculated 512.0) | Molecular formula |
| IR | 1652 cm⁻¹ (C=O stretch) | Piperazine-carbonyl |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
